An In-Depth Technical Guide to 1-Ethynyl-4-propoxybenzene: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 1-Ethynyl-4-propoxybenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, 1-ethynyl-4-propoxybenzene offers a versatile scaffold for the introduction of the ethynylphenyl moiety into a wide range of molecular architectures. Its terminal alkyne functionality serves as a linchpin for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-ethynyl-4-propoxybenzene, intended to be a valuable resource for researchers in drug discovery, materials science, and chemical biology.
Molecular Structure and Physicochemical Properties
1-Ethynyl-4-propoxybenzene is an aromatic compound characterized by a benzene ring substituted with a terminal ethynyl group and a propoxy group at the para position.
Chemical Structure:
Figure 1: 2D Structure of 1-Ethynyl-4-propoxybenzene.
The presence of the electron-donating propoxy group influences the electronic properties of the aromatic ring and the reactivity of the ethynyl group. The terminal proton on the alkyne is weakly acidic, a key feature exploited in its coupling reactions.
Table 1: Physicochemical Properties of 1-Ethynyl-4-propoxybenzene
| Property | Value | Source |
| IUPAC Name | 1-ethynyl-4-propoxybenzene | [1] |
| CAS Number | 39604-97-2 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Boiling Point | 234.2 °C at 760 mmHg | LookChem |
| Density | 0.98 g/cm³ | LookChem |
| Refractive Index | 1.518 | LookChem |
| Flash Point | 88.6 °C | LookChem |
| LogP | 2.45670 | LookChem |
Synthesis of 1-Ethynyl-4-propoxybenzene
A robust and common synthetic strategy for 1-ethynyl-4-propoxybenzene involves a two-step sequence: Williamson ether synthesis to prepare the 4-propoxyaryl precursor, followed by a Sonogashira coupling to introduce the ethynyl group.
Step 1: Synthesis of 4-Iodo-1-propoxybenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2] In this case, 4-iodophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with 1-iodopropane.
Reaction Scheme:
Figure 2: Williamson Ether Synthesis of 4-Iodo-1-propoxybenzene.
Experimental Protocol:
-
To a solution of 4-iodophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1-propoxybenzene.
Step 2: Synthesis of 1-Ethynyl-4-propoxybenzene via Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] In this step, the previously synthesized 4-iodo-1-propoxybenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Reaction Scheme:
Figure 3: Two-step Sonogashira coupling and deprotection.
Experimental Protocol:
-
To a solution of 4-iodo-1-propoxybenzene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The crude 1-(trimethylsilylethynyl)-4-propoxybenzene is then dissolved in methanol (MeOH).
-
Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).[4]
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 1-ethynyl-4-propoxybenzene, is purified by flash column chromatography.
Spectroscopic Characterization
The structure of 1-ethynyl-4-propoxybenzene can be unequivocally confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy group, and the terminal alkyne proton. The aromatic protons will appear as two doublets in the aromatic region (approx. δ 6.8-7.4 ppm). The propoxy group will exhibit a triplet for the O-CH₂ protons (approx. δ 3.9 ppm), a sextet for the -CH₂- protons (approx. δ 1.8 ppm), and a triplet for the terminal -CH₃ group (approx. δ 1.0 ppm). The acetylenic proton will appear as a sharp singlet around δ 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms. The quaternary carbons of the alkyne will appear in the range of δ 80-90 ppm. The aromatic carbons will resonate between δ 114-160 ppm, and the carbons of the propoxy group will be found in the upfield region (approx. δ 10-70 ppm).
-
IR Spectroscopy: The infrared spectrum will display a characteristic sharp, weak absorption for the C≡C stretch around 2100-2150 cm⁻¹ and a sharp, medium intensity band for the ≡C-H stretch around 3300 cm⁻¹.[5][6] The C-O-C ether linkage will show a strong absorption in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z 160. Fragmentation patterns may include the loss of the propoxy group or cleavage of the alkyne moiety.[1][7][8]
Key Chemical Reactions and Applications
The synthetic utility of 1-ethynyl-4-propoxybenzene stems from the reactivity of its terminal alkyne, making it a valuable partner in several powerful coupling reactions.
Sonogashira Coupling
As demonstrated in its synthesis, 1-ethynyl-4-propoxybenzene can also serve as the alkyne component in Sonogashira couplings with various aryl or vinyl halides. This allows for the construction of more complex, conjugated systems, which are of interest in materials science for their electronic and optical properties.
General Reaction Scheme:
Figure 4: Sonogashira coupling with 1-Ethynyl-4-propoxybenzene.
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[2] For electron-rich aryl halides, more active catalyst systems may be required.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[9] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.
General Reaction Scheme:
Figure 5: CuAAC reaction of 1-Ethynyl-4-propoxybenzene.
Self-Validating Protocol for CuAAC:
-
Dissolve the organic azide (1.0 eq) and 1-ethynyl-4-propoxybenzene (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a solution of sodium ascorbate (0.2 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up typically involves dilution with water and extraction with an organic solvent. The triazole product is often crystalline and can be purified by recrystallization or column chromatography.
The formation of the highly stable triazole ring provides a thermodynamic driving force for the reaction, ensuring high yields and specificity. The use of a reducing agent like sodium ascorbate in situ generates the active Cu(I) catalyst from the more stable Cu(II) salt.
Safety and Handling
1-Ethynyl-4-propoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion and Future Outlook
1-Ethynyl-4-propoxybenzene is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the high efficiency of its subsequent transformations, particularly Sonogashira couplings and click chemistry, make it an attractive component for the construction of complex molecules. Further exploration of its utility in the synthesis of novel pharmaceuticals, functional materials, and biological probes is warranted. While crystallographic data is not currently available, such information would provide deeper insights into its solid-state packing and intermolecular interactions, potentially guiding the design of new crystalline materials.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. excillum.com [excillum.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bioclone.net [bioclone.net]





